

Boc-PEG1-PPG2-C2-NH2 molecular weight and formula

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Compound of Interest

Compound Name: Boc-PEG1-PPG2-C2-NH2

Cat. No.: B11936962

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In-Depth Technical Guide: Boc-PEG1-PPG2-C2-NH2

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the PROTAC (Proteolysis Targeting Chimera) linker, **Boc-PEG1-PPG2-C2-NH2**. This document details its chemical properties, proposed structure, and relevant experimental protocols for its application in the synthesis of PROTAC molecules.

Core Concepts: Introduction to PROTAC Linkers

PROTACs are heterobifunctional molecules designed to bring a target protein into proximity with an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. A PROTAC molecule consists of three key components: a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two ligands.

The linker is a critical component that influences the efficacy, selectivity, and physicochemical properties of the PROTAC. The composition and length of the linker are crucial for the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase. PEG (polyethylene glycol) and PPG (polypropylene glycol) chains are



commonly incorporated into PROTAC linkers to enhance solubility, cell permeability, and to provide the necessary flexibility and length.

Physicochemical Properties of Boc-PEG1-PPG2-C2-NH2

Based on available information from chemical suppliers, **Boc-PEG1-PPG2-C2-NH2** is a PEG-based PROTAC linker. While a definitive, experimentally verified structure is not publicly available, a proposed structure can be deduced from its nomenclature. The "Boc" group refers to a tert-butoxycarbonyl protecting group on an amine, "PEG1" indicates a single ethylene glycol unit, "PPG2" suggests two propylene glycol units, and "C2-NH2" signifies a two-carbon (ethyl) spacer terminating in a primary amine.

Table 1: Proposed Molecular Formula and Weight

Property	Value
Proposed Molecular Formula	C16H33N2O5
Proposed Molecular Weight	349.45 g/mol

Note: The molecular formula and weight are calculated based on the proposed structure and have not been experimentally confirmed through publicly available data.

Experimental Protocols

The following are generalized experimental protocols relevant to the handling, deprotection, and conjugation of **Boc-PEG1-PPG2-C2-NH2** in the synthesis of PROTACs. Researchers should adapt these protocols based on the specific requirements of their target protein and E3 ligase ligands.

Boc Deprotection of Boc-PEG1-PPG2-C2-NH2

Objective: To remove the Boc protecting group to liberate the primary amine for subsequent conjugation reactions.

Materials:



- Boc-PEG1-PPG2-C2-NH2
- Trifluoroacetic acid (TFA)
- Dichloromethane (DCM)
- Saturated sodium bicarbonate solution
- Brine
- Anhydrous sodium sulfate or magnesium sulfate
- Rotary evaporator
- · Magnetic stirrer and stir bar
- Round bottom flask

Procedure:

- Dissolve **Boc-PEG1-PPG2-C2-NH2** in DCM (e.g., 10 mL per 100 mg of compound) in a round bottom flask.
- Cool the solution to 0 °C using an ice bath.
- Slowly add TFA (typically 4-5 equivalents) to the stirred solution.
- Allow the reaction to warm to room temperature and stir for 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
- Once the reaction is complete, remove the DCM and excess TFA under reduced pressure using a rotary evaporator.
- Redissolve the residue in DCM and wash with saturated sodium bicarbonate solution to neutralize any remaining acid.
- Wash the organic layer with brine.



- Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
- Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the deprotected amine linker.

Amide Coupling of the Deprotected Linker to a Carboxylic Acid-Containing Ligand

Objective: To conjugate the primary amine of the deprotected linker to a ligand (either for the target protein or the E3 ligase) that contains a carboxylic acid functional group.

Materials:

- Deprotected PEG1-PPG2-C2-NH2
- Carboxylic acid-functionalized ligand
- N,N-Diisopropylethylamine (DIPEA) or triethylamine (TEA)
- (Benzotriazol-1-yl)oxytripyrrolidinophosphonium hexafluorophosphate (PyBOP) or a similar coupling reagent
- Anhydrous N,N-Dimethylformamide (DMF) or DCM
- Magnetic stirrer and stir bar
- Reaction vial or flask

Procedure:

- Dissolve the carboxylic acid-functionalized ligand in anhydrous DMF or DCM.
- Add the coupling reagent, PyBOP (typically 1.2 equivalents), to the solution.
- Add DIPEA or TEA (typically 2-3 equivalents) to the reaction mixture.
- Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.



- Add a solution of the deprotected PEG1-PPG2-C2-NH2 (typically 1 equivalent) in the same solvent to the reaction mixture.
- Stir the reaction at room temperature for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.
- Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate or DCM).
- Wash the combined organic layers with water and brine.
- Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
- Filter and concentrate the solution.
- Purify the crude product by column chromatography on silica gel to obtain the desired PROTAC conjugate.

Visualizations

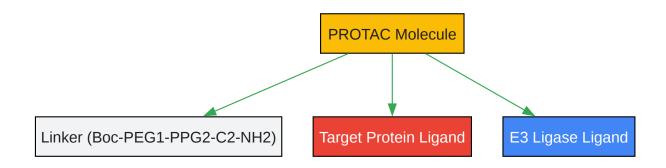
The following diagrams illustrate the general workflow for PROTAC synthesis and the logical relationship of its components.



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Caption: A generalized workflow for the synthesis of a PROTAC molecule using a Bocprotected amine linker.





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Caption: The core components of a Proteolysis Targeting Chimera (PROTAC).

Disclaimer: The information provided in this technical guide is intended for research purposes only. The proposed structure, molecular weight, and formula for **Boc-PEG1-PPG2-C2-NH2** are based on its nomenclature and have not been independently verified by experimental data. Researchers should confirm the identity and purity of all reagents before use and optimize experimental protocols for their specific applications.

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